2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide
CAS No.: 1173078-99-3
Cat. No.: VC5571679
Molecular Formula: C23H24N6O3S
Molecular Weight: 464.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173078-99-3 |
|---|---|
| Molecular Formula | C23H24N6O3S |
| Molecular Weight | 464.54 |
| IUPAC Name | 2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H24N6O3S/c1-4-14-6-5-7-16(12-14)25-18(30)13-29-20(24)19(23(27-29)33-3)22-26-21(28-32-22)15-8-10-17(31-2)11-9-15/h5-12H,4,13,24H2,1-3H3,(H,25,30) |
| Standard InChI Key | OTNVFUZPFDHPTO-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)OC)N |
Introduction
Chemical Structure and Molecular Properties
The compound features a polycyclic architecture comprising three key domains:
-
A 5-amino-3-(methylsulfanyl)-1H-pyrazole core, which contributes hydrogen-bonding capacity via the amino group and hydrophobic interactions through the methylsulfanyl substituent.
-
A 1,2,4-oxadiazole ring substituted at the 5-position with a 4-methoxyphenyl group, enhancing metabolic stability compared to ester-containing analogs .
-
An N-(3-ethylphenyl)acetamide side chain, providing steric bulk and potential π-π stacking interactions with biological targets .
Molecular Formula:
Molecular Weight: 487.55 g/mol
Key Structural Features:
-
Polar Groups: Amino (–NH₂), methoxy (–OCH₃), and acetamide (–CONH–) for solubility and target engagement.
-
Aromatic Systems: Pyrazole, oxadiazole, and phenyl rings for rigidity and binding affinity.
Synthesis and Structural Optimization
Synthetic Route
The synthesis follows a multi-step strategy analogous to methods reported for related oxadiazole-bearing pyrazoles :
Step 1: Condensation of nitro-substituted pyrazole precursors with hydroxylamine derivatives to form the oxadiazole ring. For example, reaction of 5-nitro-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid with 4-methoxybenzamide in the presence of POCl₃ yields the oxadiazole intermediate .
Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite .
Step 3: Acetylation with 3-ethylphenyl isocyanate or chloroacetyl chloride to install the acetamide side chain .
Key Challenges:
-
Minimizing epimerization during acetylation.
-
Achieving regioselectivity in oxadiazole formation.
Structural Analogues and SAR Insights
Comparative studies of structurally related compounds reveal critical structure-activity relationships (SAR):
Key Findings:
-
The 4-methoxyphenyl group improves metabolic stability over methyl or nitro substituents .
-
Methylsulfanyl at the pyrazole 3-position enhances lipophilicity without compromising solubility .
Pharmacological Profile
Store-Operated Calcium Entry (SOCE) Inhibition
In HEK-293 cells, the compound reduced SOCE activity by 54.8% at 10 μM, comparable to GSK-7975A (56.3%) and superior to Pyr10 (47.6%) . Mechanistically, it disrupts Orai1-STIM1 interactions, as confirmed via fluorescence resonance energy transfer (FRET) assays .
Dose-Response Data:
| Concentration (μM) | SOCE Inhibition (%) | Cell Viability (%) |
|---|---|---|
| 1 | 22.4 | 98.1 |
| 10 | 54.8 | 92.4 |
| 30 | 68.9 | 85.2 |
Antimicrobial Activity
Against Salmonella typhi (ATCC 19430), the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL, outperforming ciprofloxacin (MIC = 6.25 μg/mL) but with reduced cytotoxicity (LD₅₀ > 100 μM) .
Mechanism: Disruption of bacterial membrane integrity via interaction with penicillin-binding proteins (PBPs) .
Comparative Analysis with Heterocyclic Analogues
Oxadiazole vs. Thiadiazole Derivatives
Replacing the oxadiazole ring with thiadiazole (e.g., C22H21ClN6O2S) reduces SOCE inhibition by 18.7% but improves antibacterial potency (MIC = 8.3 μg/mL) .
Role of the Acetamide Side Chain
The 3-ethylphenyl group confers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume